molecular formula C22H24ClN3O4 B000425 エルロチニブ塩酸塩 CAS No. 183319-69-9

エルロチニブ塩酸塩

カタログ番号: B000425
CAS番号: 183319-69-9
分子量: 429.9 g/mol
InChIキー: GTTBEUCJPZQMDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エルロチニブ塩酸塩は、上皮成長因子受容体(EGFR)チロシンキナーゼの低分子阻害剤です。主に非小細胞肺がん(NSCLC)および膵臓がんの治療に使用されます。 この化合物は、EGFRに関連するチロシンキナーゼの細胞内リン酸化を阻害することにより作用し、それによりがん細胞の増殖と生存に関与するシグナル伝達経路を遮断します .

科学的研究の応用

Erlotinib Hydrochloride has a wide range of applications in scientific research:

作用機序

エルロチニブ塩酸塩は、EGFRチロシンキナーゼを阻害することによってその効果を発揮します。この阻害は、EGFR上のチロシン残基のリン酸化を阻害し、細胞増殖と生存を促進する下流のシグナル伝達経路の活性化を防ぎます。 この化合物は、EGFRのATP結合部位に可逆的に結合し、EGFR媒介シグナル伝達の強力な阻害剤となっています .

類似化合物:

エルロチニブ塩酸塩の独自性: エルロチニブ塩酸塩は、EGFRへの可逆的な結合と特定のEGFR変異に対する特異的な活性のために、独特です。 これは、広範囲にわたって研究されており、臨床で使用が承認された最初のEGFR阻害剤の1つです .

準備方法

合成経路および反応条件: エルロチニブ塩酸塩の合成は、通常、6,7-ジメトキシ-3,4-ジヒドロキナゾリンを最初の原料として開始します。この化合物は塩素化を受け、続いて3-アミノフェニルアセチレンとの反応を行います。 次に、6位と7位のメチル基が除去され、メトキシエチル側鎖が導入されてエルロチニブ塩酸塩が生成されます .

工業生産方法: 工業的な環境では、エルロチニブ塩酸塩は、共溶媒法を用いた超臨界溶液を用いて製造できます。これには、温度(318–338 K)、圧力(15–25 MPa)、ノズル径(300–700 μm)などのパラメーターが含まれます。 このプロセスにより、化合物の溶解性とバイオアベイラビリティを高めるナノ粒子が生成されます .

化学反応の分析

反応の種類: エルロチニブ塩酸塩は、次のようなさまざまな化学反応を受けます。

    酸化: この反応は、酸化された代謝物の形成につながる可能性があります。

    還元: それほど一般的ではありませんが、還元反応は特定の条件下で起こる可能性があります。

一般的な試薬と条件:

    シュウ酸塩化物: 塩素化段階で使用されます。

    3-アミノフェニルアセチレン: 塩素化された中間体と反応します。

    メトキシエチル基: 合成の最終段階で導入されます.

主な生成物: これらの反応の主な生成物はエルロチニブ塩酸塩であり、塩酸塩として単離されます .

4. 科学研究への応用

エルロチニブ塩酸塩は、科学研究で幅広い用途があります。

類似化合物との比較

Uniqueness of Erlotinib Hydrochloride: Erlotinib Hydrochloride is unique due to its reversible binding to the EGFR and its specific activity against certain EGFR mutations. It has been extensively studied and is one of the first EGFR inhibitors to be approved for clinical use .

特性

CAS番号

183319-69-9

分子式

C22H24ClN3O4

分子量

429.9 g/mol

IUPAC名

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydron;chloride

InChI

InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H

InChIキー

GTTBEUCJPZQMDZ-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl

正規SMILES

[H+].COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.[Cl-]

外観

White or off-white powder

183319-69-9

ピクトグラム

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

同義語

11C erlotinib
11C-erlotinib
358,774, CP
358774, CP
CP 358,774
CP 358774
CP-358,774
CP-358774
CP358,774
CP358774
erlotinib
erlotinib HCl
erlotinib hydrochloride
HCl, Erlotinib
Hydrochloride, Erlotinib
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
OSI 774
OSI-774
OSI774
Tarceva

製品の起源

United States

Synthesis routes and methods I

Procedure details

50 g of 4-chloro-6,7-bis(2-methoxyethoxy) quinazoline was suspended in 1500 ml acetonitrile and 46 g of 3-aminophenyl acetylene was added at 25-30° C., followed by 10 ml acetic acid. The reaction mass was stirred at 25-30° C. for 30 minutes. Solid obtained was filtered, washed with water and dried under vacuum. This solid was suspended in water, basified with potassium hydroxide and stirred for 10 minutes. The resulting erlotinib base was isolated, washed with acetonitrile and dried under vacuum. The solid obtained was then suspended in water and acidified to pH 1.0-2.0 using hydrochloric acid. The reaction mixture was stirred for 2 hours, filtered, washed with water and dried at 40-45° C. to obtain 63 g of erlotinib hydrochloride.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
1500 mL
Type
solvent
Reaction Step Four
Name
erlotinib base

Synthesis routes and methods II

Procedure details

15.0 g of 4-chloro-6,7-bis(2-methoxyethoxy) quinazoline was suspended in 450 ml ethanol and 13.8 g of 3-aminophenyl acetylene was added at 25-30° C. Further 3.0 g tartaric acid was added. The reaction mass was stirred at 25-30° C. for 6 hours. Solid obtained was filtered, washed with water and dried under vacuum. This solid was suspended in water, basified with potassium hydroxide and stirred for 10 minutes. The resulting erlotinib base was isolated by filtration, washed with ethanol and dried under vacuum. The solid obtained was then suspended in water and acidified to pH 1.0-2.0 using hydrochloric acid. The reaction mixture was stirred for 2 hours, filtered, washed with water and dried at 40-45° C. to obtain 18.3 g of erlotinib hydrochloride.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Four
Name
erlotinib base

Synthesis routes and methods III

Procedure details

1.98 Kg of 4-chloro-6,7-bis (2-methoxyethoxy) quinazoline was suspended in 30 litres of acetonitrile and 10 litres of toluene and 1.0 Kg of 3-aminophenyl acetylene was charged at 25-30° C. and hydrochloric acid was added. The reaction mass was heated and stirred at 35-40° C. for 6 hours. The solid obtained was filtered and washed with a mixture of acetonitrile and toluene. The product was dried at 38-40° C. to obtain 2.5 Kg of erlotinib hydrochloride.
Quantity
1.98 kg
Type
reactant
Reaction Step One
Quantity
10 L
Type
reactant
Reaction Step Two
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 L
Type
solvent
Reaction Step Four
Name
erlotinib hydrochloride

Synthesis routes and methods IV

Procedure details

10.0 g crystal form IV of erlotinib base was added to 200 ml 1,4-dioxane, heated to dissolve until being clarified, 6.4 g isopropanol saturated with HCl gas was added dropwise at 60-70° C., after dripping, stirred for 30 minutes while maintaining the temperature, stirred for 1 hour at 0-15° C. before filtration, dried at 50° C. to obtain 10.6 g sample of crystal form A. The yield was 97.2% and the purity was 99.8% (by HPLC).
[Compound]
Name
crystal
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.4 g
Type
solvent
Reaction Step Two
Name
Erlotinib Hydrochloride
Yield
97.2%

Synthesis routes and methods V

Procedure details

5.0 g of 4-chloro-6,7-bis(2-methoxyethoxy) quinazoline was suspended in 75 ml of water and 2.55 g of 3-aminophenyl acetylene was added at 25-30° C. followed by 1.0 ml of 50% hydrochloric acid. The reaction mass was heated at 35- 40° C. for 1 hour. The solid obtained was filtered and washed with water. The product was dried at 40-45° C. to obtain 5.8 g of erlotinib hydrochloride.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Name
erlotinib hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erlotinib hydrochloride
Reactant of Route 2
Reactant of Route 2
Erlotinib hydrochloride
Reactant of Route 3
Reactant of Route 3
Erlotinib hydrochloride
Reactant of Route 4
Reactant of Route 4
Erlotinib hydrochloride
Reactant of Route 5
Reactant of Route 5
Erlotinib hydrochloride
Reactant of Route 6
Reactant of Route 6
Erlotinib hydrochloride
Customer
Q & A

Q1: What is the primary molecular target of Erlotinib Hydrochloride?

A1: Erlotinib Hydrochloride is a tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: How does inhibiting EGFR affect downstream signaling pathways?

A2: EGFR is a receptor tyrosine kinase involved in cell growth and proliferation. Binding of Erlotinib Hydrochloride to EGFR blocks the binding site for adenosine triphosphate (ATP), thus inhibiting the tyrosine kinase activity of the receptor []. This, in turn, disrupts downstream signaling pathways, ultimately leading to inhibition of cell proliferation and tumor growth [, , ].

Q3: What is the molecular formula and weight of Erlotinib Hydrochloride?

A3: The molecular formula of Erlotinib Hydrochloride is C22H24N4O4 • HCl, and its molecular weight is 429.9 g/mol [].

Q4: Is there any spectroscopic data available for Erlotinib Hydrochloride?

A4: Yes, various spectroscopic techniques have been used to characterize Erlotinib Hydrochloride, including X-ray powder diffraction (XRPD) [, , , , ], differential scanning calorimetry (DSC) [], infrared spectroscopy (IR) [, ], and nuclear magnetic resonance (NMR) [, ].

Q5: What are the implications of Erlotinib Hydrochloride's stability profile for its formulation and storage?

A6: The degradation susceptibility under certain conditions necessitates specific formulation strategies, such as the use of solid dispersions with polymers like polyethylene glycol [] or encapsulation in nano-structured lipid carriers (NLCs) [] to enhance stability. Additionally, appropriate packaging is crucial to protect the drug from light and moisture.

Q6: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of Erlotinib Hydrochloride?

A6: Researchers have investigated various approaches to enhance Erlotinib Hydrochloride's pharmaceutical properties:

  • Solid Dispersions: Formulation as solid dispersions with polyethylene glycol has been shown to enhance drug solubility and dissolution rate, thereby improving bioavailability [].
  • Nanoparticles: Encapsulating Erlotinib Hydrochloride in chitosan-poly (lactic-co-glycolic acid) nanoparticles has shown promise in achieving sustained release and potentially improving therapeutic efficacy [].
  • Micronization: Reducing particle size through micronization has been demonstrated to enhance the dissolution rate of Erlotinib Hydrochloride tablets [].
  • Crystal Form Engineering: Developing specific polymorphs, like Form A [, , ] and Form B [], has been explored to optimize solubility and stability characteristics.

Q7: How is Erlotinib Hydrochloride absorbed and distributed in the body?

A8: Erlotinib Hydrochloride is orally administered and exhibits good oral bioavailability []. It is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, mainly CYP3A4 [, ]. The drug is then excreted in the feces and urine [].

Q8: Are there any known drug-drug interactions associated with Erlotinib Hydrochloride?

A9: Yes, as Erlotinib Hydrochloride is metabolized by CYP3A4, co-administration with inhibitors or inducers of this enzyme can alter its plasma concentrations [, ]. For instance, co-administration with proton pump inhibitors (PPIs), which can inhibit CYP3A4, has been studied for potential drug-drug interactions [].

Q9: What is the efficacy of Erlotinib Hydrochloride in preclinical models of cancer?

A10: Erlotinib Hydrochloride has demonstrated significant antitumor activity in various preclinical cancer models, including those for non-small cell lung cancer (NSCLC) and pancreatic cancer [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q10: Has Erlotinib Hydrochloride been evaluated in clinical trials?

A11: Yes, Erlotinib Hydrochloride has undergone extensive clinical trials, demonstrating efficacy in treating certain types of NSCLC, particularly in patients with EGFR mutations [].

Q11: Are there any known mechanisms of resistance to Erlotinib Hydrochloride?

A12: One of the primary mechanisms of acquired resistance to Erlotinib Hydrochloride is the development of a secondary mutation in the EGFR gene, specifically the T790M mutation []. This mutation hinders the drug's binding affinity to EGFR, leading to reduced efficacy.

Q12: What analytical techniques are commonly employed for the quantification of Erlotinib Hydrochloride in biological samples?

A12: Several analytical methods have been developed and validated for the quantification of Erlotinib Hydrochloride, including:

  • High-Performance Liquid Chromatography (HPLC) Methods: HPLC methods, often coupled with UV detection, are widely used for analyzing Erlotinib Hydrochloride in various matrices, including bulk drug, pharmaceutical formulations, and biological samples [, , , , , ].
  • Ultrahigh Performance Liquid Chromatography (UPLC): UPLC offers enhanced sensitivity and shorter analysis time compared to traditional HPLC methods, making it suitable for analyzing Erlotinib Hydrochloride in complex matrices like plasma [].

Q13: What is the impact of Erlotinib Hydrochloride's solubility on its bioavailability and efficacy?

A14: Erlotinib Hydrochloride exhibits limited water solubility, which can potentially affect its dissolution rate and ultimately impact its oral bioavailability and therapeutic efficacy [, ].

Q14: How have researchers tried to address the solubility limitations of Erlotinib Hydrochloride?

A14: Several approaches have been investigated to enhance the solubility and dissolution rate of Erlotinib Hydrochloride, including:

  • Micronization: Reducing the particle size of the drug substance through micronization has been shown to improve its dissolution rate, as evidenced by studies on Erlotinib Hydrochloride tablets [].
  • Solid Dispersions: Formulating Erlotinib Hydrochloride as solid dispersions using polymers like polyethylene glycol aims to enhance its solubility and dissolution characteristics, thereby potentially improving its bioavailability [].
  • Nanoparticle Encapsulation: Encapsulation in nanoparticles, such as chitosan-poly (lactic-co-glycolic acid) nanoparticles, presents another avenue to improve solubility and achieve controlled release of the drug [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。